

An In-depth Technical Guide to Strontium Salicylate Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest						
Compound Name:	Strontium salicylate					
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Introduction

Strontium salicylate, the salt formed from the strontium cation (Sr²+) and two salicylate anions (C7H5O3⁻), is a compound of interest in pharmaceutical and biomedical research. Its potential therapeutic effects are derived from the combined biological activities of its constituent ions. Strontium is known to promote bone formation and reduce bone resorption, making it a subject of investigation for osteoporosis treatment.[1] Salicylates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely recognized for their analgesic, antipyretic, and anti-inflammatory properties.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of pharmaceutical compounds. This guide provides a comprehensive overview of the core principles and methodologies for obtaining and interpreting the ¹H and ¹³C NMR spectra of strontium salicylate. Due to the scarcity of direct experimental NMR data for strontium salicylate, this guide leverages spectral data from salicylic acid and the salicylate anion to provide a robust predictive framework.

Predicted ¹H and ¹³C NMR Spectral Data

The formation of **strontium salicylate** involves the deprotonation of the carboxylic acid and phenolic hydroxyl groups of two salicylic acid molecules. This ionization significantly influences



the electron density distribution around the aromatic ring and, consequently, the chemical shifts of the carbon and hydrogen atoms. The following tables summarize the experimental NMR data for salicylic acid in various deuterated solvents and provide a predicted range for the chemical shifts of the salicylate anion in **strontium salicylate**. These predictions are based on the available data for the salicylate anion and the expected electronic effects of deprotonation.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton	Salicylic Acid in CDCl ₃	Salicylic Acid in DMSO-d ₆	Salicylic Acid in CD₃OD[3]	Predicted for Salicylate Anion in D ₂ O
H3	~7.03 (d)	~6.92 (t)	~6.90 (d)	6.8 - 7.0
H4	~7.55 (t)	~7.52 (t)	~7.45 (t)	7.3 - 7.5
H5	~6.97 (t)	~6.96 (d)	~6.85 (t)	6.7 - 6.9
H6	~7.96 (d)	~7.82 (d)	~7.80 (d)	7.6 - 7.8
ОН	Variable, broad	Variable, broad	Not observed	Not applicable
СООН	Variable, broad	Variable, broad	Not observed	Not applicable

Note: Chemical shifts and splitting patterns (d = doublet, t = triplet) can vary with solvent and concentration. The deprotonation in the salicylate anion leads to an upfield shift of the aromatic protons compared to salicylic acid due to increased electron density.

Table 2: 13 C NMR Chemical Shifts (δ) in ppm



Carbon	Salicylic Acid in CDCl ₃	Salicylic Acid in DMSO-d₅	Salicylic Acid in CD₃OD[3]	Predicted for Salicylate Anion in D ₂ O[4]
C1	~117.5	~117.9	~113.82	~115.8
C2	~161.9	~161.2	~163.18	~164.5
C3	~119.3	~119.3	~118.12	~118.1
C4	~136.5	~135.9	~136.59	~136.1
C5	~122.0	~121.5	~120.03	~123.6
C6	~130.6	~130.2	~131.53	~131.1
C=O	~174.5	~172.4	~173.54	~178.1

Note: The numbering of the carbon atoms starts from the carbon bearing the carboxylate group (C1) and proceeds around the ring. The carbon of the carboxylate group is denoted as C=O.

Experimental Protocols

This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **strontium salicylate**.

Sample Preparation

- Sample Purity: Ensure the strontium salicylate sample is of high purity and free from paramagnetic impurities, which can cause significant line broadening.
- Solvent Selection: Choose a suitable deuterated solvent in which **strontium salicylate** is soluble. Given its salt-like nature, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended. D₂O is often preferred for its ability to exchange with labile protons, simplifying the spectrum.
- Concentration:
 - For ¹H NMR, dissolve 5-10 mg of strontium salicylate in 0.6-0.7 mL of the chosen deuterated solvent.[5]



- For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.
- Dissolution and Filtration: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
- Internal Standard: For accurate chemical shift referencing, add a small amount of an appropriate internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used and set to 0.00 ppm. For DMSO-d₆, tetramethylsilane (TMS) can be used.

NMR Data Acquisition

The following are typical acquisition parameters for a 400-600 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Spectral Width: 12-16 ppm, centered around 6-7 ppm.
- Acquisition Time: 2-4 seconds.[6]
- Relaxation Delay (d1): 1-5 seconds. A longer delay (5 x T₁) is necessary for accurate quantitative measurements.
- Pulse Angle: 30-45 degrees.[6]
- Number of Scans: 8-16, depending on the concentration.
- Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

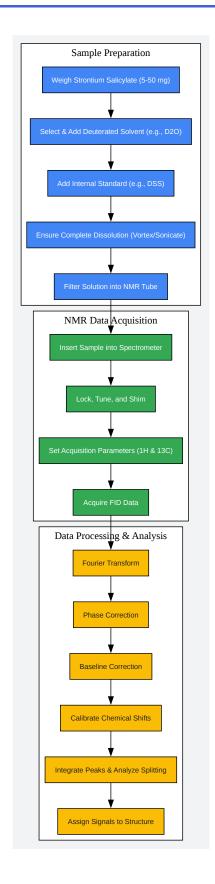


- Spectral Width: 200-250 ppm, centered around 120-130 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds. Non-protonated carbons (quaternary and carbonyl) have longer relaxation times and may require a longer delay for accurate integration.
- Pulse Angle: 30-45 degrees.
- Number of Scans: 1024-4096 or more, depending on the sample concentration.
- Temperature: 298 K (25 °C).

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for NMR analysis and the conceptual signaling pathways potentially modulated by **strontium** salicylate.

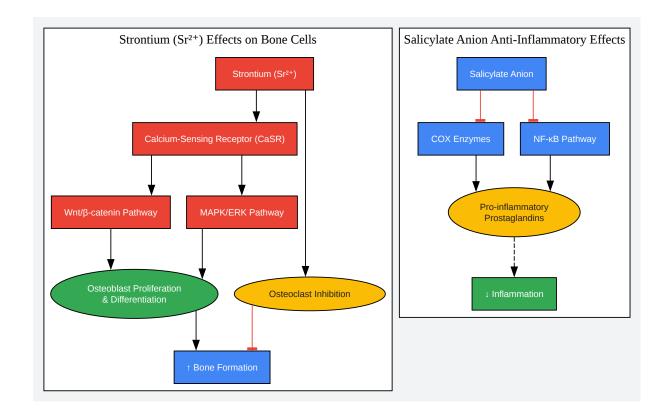




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Caption: Experimental workflow for NMR analysis of **strontium salicylate**.





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Caption: Conceptual signaling pathways for **strontium salicylate**.

Discussion of Potential Signaling Pathways

The therapeutic potential of **strontium salicylate** lies in the independent and potentially synergistic actions of its constituent ions.

Strontium and Bone Regeneration: Strontium ions are known to influence bone metabolism by interacting with bone cells.[7] A key mechanism involves the activation of the calcium-sensing receptor (CaSR) on osteoblasts.[8][9] This activation can trigger downstream signaling cascades, including the Wnt/β-catenin and MAPK/ERK pathways, which are crucial for



promoting the proliferation and differentiation of osteoblasts—the cells responsible for new bone formation.[8][10] Concurrently, strontium can inhibit the activity and differentiation of osteoclasts, the cells that resorb bone tissue.[7] This dual action of stimulating bone formation while reducing bone resorption makes strontium a promising agent for treating bone density disorders.[9]

Salicylate and Anti-Inflammatory Action: The salicylate anion exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking COX activity, salicylate reduces the production of these pro-inflammatory molecules. Additionally, salicylates have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes. [2][11] This multifaceted inhibition of inflammatory pathways underpins the therapeutic efficacy of salicylates.

Conclusion

While direct NMR spectroscopic data for **strontium salicylate** is not readily available in the public domain, a comprehensive understanding of its expected spectral characteristics can be derived from the extensive data on salicylic acid and the salicylate anion. This technical guide provides researchers and drug development professionals with the necessary data tables, detailed experimental protocols, and conceptual diagrams to effectively utilize NMR spectroscopy in the study of **strontium salicylate**. The provided workflows and pathway diagrams serve as a foundational resource for further investigation into the structural properties and biological mechanisms of this promising pharmaceutical compound.

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